Magnesium chromate pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;dioxido(dioxo)chromium;pentahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Mg.5H2O.4O/h;;5*1H2;;;;/q;+2;;;;;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKHZFHMRTZNML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Cr](=O)(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH10MgO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Chromate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

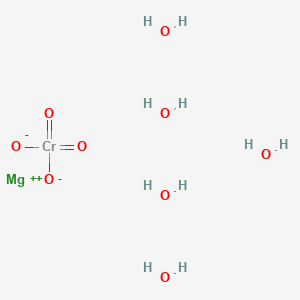

This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium chromate (B82759) pentahydrate (MgCrO₄·5H₂O), a compound with applications in corrosion inhibition and as a pigment.[1][2] This document details the experimental protocols for its preparation and analysis, presents key quantitative data in a structured format, and includes visualizations to illustrate the experimental workflow.

Synthesis of Magnesium Chromate Pentahydrate

This compound can be synthesized through the neutralization reaction of chromic acid with a magnesium base, such as magnesium carbonate or magnesium oxide. The resulting salt is then crystallized from the aqueous solution.

Experimental Protocol

A reported method for the synthesis of this compound involves the following steps[3]:

-

Preparation of Chromic Acid: Dissolve chromium trioxide (CrO₃) in water to prepare a half-concentrated chromic acid solution.

-

Neutralization: Neutralize the chromic acid solution with magnesium carbonate (MgCO₃). The addition of magnesium carbonate should be done gradually with stirring until the effervescence ceases, indicating the completion of the reaction.

-

Evaporation and Crystallization: Evaporate the resulting solution to dryness.

-

Recrystallization: Recrystallize the solid residue from water. Yellow, plate-like crystals of this compound with edge lengths up to 1 mm can be obtained.[3]

An alternative approach involves the reaction of 20g of chromium trioxide (CrO₃) dissolved in 30g of water with the slow addition of 8.1g of magnesium oxide (MgO) with stirring. The resulting solution is then filtered and evaporated to yield the product.[4]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to determine its structural and thermal properties.

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique to identify the crystalline structure of a material. This compound has been shown to be isostructural with magnesium sulfate (B86663) pentahydrate (MgSO₄·5H₂O) and copper sulfate pentahydrate (CuSO₄·5H₂O).[3]

Single-crystal X-ray diffraction data can be collected on a suitable diffractometer, such as a Bruker APEXII CCD, using Mo Kα radiation. The data is then processed and the structure is solved and refined using appropriate software.[5]

A redetermination of the crystal structure of this compound provided the following crystallographic data[5]:

| Parameter | Value |

| Chemical Formula | MgCrO₄·5H₂O |

| Molar Mass | 230.39 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 6.1467 (3) Å |

| b | 6.3742 (4) Å |

| c | 10.7048 (6) Å |

| α | 75.919 (4)° |

| β | 81.603 (3)° |

| γ | 71.134 (3)° |

| Cell Volume | 383.92 (4) ų |

| Z | 2 |

| Density (calculated) | 1.993 g/cm³ |

The crystal structure consists of two crystallographically distinct Mg²⁺ ions, each coordinated to four water molecules in the equatorial positions and two oxygen atoms from two different chromate tetrahedra in the axial positions, forming [Mg(H₂O)₄O₂] octahedra. These octahedra are linked by the chromate tetrahedra to form chains. The fifth water molecule is a lattice water molecule and is not coordinated to the magnesium ion. The structure is further stabilized by a network of hydrogen bonds.[3][5]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the compound.

TGA and DSC analyses are performed using a thermal analyzer. A small amount of the sample (typically 5-10 mg) is heated in a crucible (e.g., alumina) under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.

The thermal decomposition of this compound involves the loss of its five water molecules in stages, followed by the decomposition of the anhydrous magnesium chromate. The anhydrous form decomposes at temperatures above 600 °C.[6]

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| ~50 - 200 | ~39 | Dehydration (loss of 5 H₂O) |

| > 600 | - | Decomposition of anhydrous MgCrO₄ |

Note: The temperature range for dehydration is an estimation based on the provided TGA curve.

Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the chromate anion (CrO₄²⁻) and the water of hydration (H₂O).

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

The following table summarizes the expected vibrational modes for this compound. A strong absorption band around 940 cm⁻¹ is characteristic of the Cr(VI)=O stretching vibrations in MgCrO₄.[7]

| Wavenumber (cm⁻¹) | Assignment |

| 3500 - 3000 | O-H stretching vibrations of water of hydration |

| 1650 - 1600 | H-O-H bending vibrations of water of hydration |

| ~940 | Cr=O stretching vibrations of the chromate group |

| Below 900 | Other Cr-O vibrational modes |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Redetermination of MgCrO4·5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Attempt to make magnesium chromate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. [PDF] Redetermination of MgCrO4·5H2O | Semantic Scholar [semanticscholar.org]

- 6. Magnesium chromate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Crystal Structure of Magnesium Chromate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of magnesium chromate (B82759) pentahydrate (MgCrO₄·5H₂O). The information is compiled from a redetermination of the crystal structure using modern X-ray diffraction techniques, offering precise data on its atomic arrangement and bonding. This document is intended to serve as a comprehensive resource for researchers and professionals who require detailed crystallographic information.

Crystal Structure and Coordination

The crystal structure of magnesium chromate pentahydrate has been redetermined with high accuracy, revealing a triclinic system.[1] The chemical formula is more descriptively represented as [Mg(H₂O)₄]CrO₄·H₂O.[1] The structure consists of two distinct magnesium cation (Mg²⁺) sites, both located on inversion centers.[1][2][3] Each magnesium cation is octahedrally coordinated by four water molecules in the equatorial positions and two oxygen atoms from two different chromate (CrO₄²⁻) tetrahedra in the axial positions.[1][2][3]

The chromate tetrahedra bridge adjacent magnesium octahedra, forming infinite chains that extend parallel to the[4] direction.[1][2][3] Of the five water molecules in the empirical formula, four are directly coordinated to the magnesium cations.[1][2][3] The fifth water molecule is an uncoordinated lattice water molecule.[1][2][3] A three-dimensional network is established through a complex system of hydrogen bonds involving both the coordinated and lattice water molecules, which stabilizes the crystal lattice.[1][2][3][5] This arrangement is isostructural with magnesium sulfate (B86663) pentahydrate (MgSO₄·5H₂O).[1][2][3][6][7]

Data Presentation

The crystallographic data for this compound is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | MgCrO₄·5H₂O |

| Formula Weight | 230.39 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1467 (3) |

| b (Å) | 6.3742 (4) |

| c (Å) | 10.7048 (6) |

| α (°) | 75.919 (4) |

| β (°) | 81.603 (3) |

| γ (°) | 71.134 (3) |

| Volume (ų) | 383.92 (4) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 1.59 |

Data sourced from the redetermination of the crystal structure.[1]

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Mg1–O (average) | 2.070 |

| Mg2–O (average) | 2.061 |

| Mg–O (equatorial H₂O) | 2.026–2.066 |

| Mg–O (axial CrO₄) | 2.095–2.110 |

| Cr–O | 1.635–1.658 |

| O–H⋯O (hydrogen bonds) | 2.70–2.85 |

Data represents ranges and averages for the coordination environments.[5]

Experimental Protocols

The definitive crystal structure data was obtained through single-crystal X-ray diffraction using a modern CCD-based detector.[1] This method represents a significant improvement over earlier determinations which utilized precession film data, allowing for the localization of all hydrogen atoms and refinement of all non-hydrogen atoms with anisotropic displacement parameters.[1][2][3]

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound, with dimensions of approximately 0.10 × 0.08 × 0.01 mm, was selected and mounted.[1] The diffraction data was collected at a temperature of 296 K using Molybdenum Kα radiation.[1] The collected intensity data was then processed and used for structure solution and refinement. The final structure converged with a high degree of accuracy, enabling an unambiguous assignment of the hydrogen-bonding pattern.[1]

X-ray Powder Diffraction (General Method)

For analysis of polycrystalline materials, X-ray powder diffraction (XRPD) is a standard technique. A typical experimental setup would involve:

-

Sample Preparation : A finely ground powder of the magnesium chromate hydrate (B1144303) is prepared. For temperature-sensitive studies, such as the investigation of different hydrate forms, the sample may be prepared and loaded onto a cold stage.[6]

-

Data Collection : The data is collected on a powder diffractometer, often using a specific radiation source such as Co Kα radiation with a monochromator.[6] Diffraction patterns are recorded over a specified 2θ range, for example, 5–90°, with a defined step size and dwell time.[6]

-

Analysis : The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to reference patterns.

Visualizations

The following diagrams illustrate the key structural relationships and the workflow for crystal structure determination.

References

- 1. Redetermination of MgCrO4·5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Redetermination of MgCrO4·5H2O | Semantic Scholar [semanticscholar.org]

- 3. Redetermination of MgCrO4·5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Buy Magnesium chromate | 13423-61-5 [smolecule.com]

- 6. X-ray powder diffraction analysis of a new magnesium chromate hydrate, MgCrO4·11H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 7. X-ray powder diffraction analysis of a new magnesium chromate hydrate, MgCrO4·11H2O | Powder Diffraction | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Magnesium Chromate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of magnesium chromate (B82759) pentahydrate (MgCrO₄·5H₂O). Magnesium chromate and its hydrated forms are of interest for their use as corrosion inhibitors and in the manufacturing of various materials.[1][2] Understanding their thermal stability and decomposition mechanism is critical for applications involving elevated temperatures. This document details the sequential dehydration and subsequent decomposition of the anhydrous salt, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition pathway and analytical workflows.

Introduction

Magnesium chromate is a yellow, water-soluble compound that can exist in both anhydrous and various hydrated forms.[2] The pentahydrate, MgCrO₄·5H₂O, is a common form. The thermal decomposition of hydrated metal salts is a complex process that typically involves the sequential loss of water molecules, followed by the breakdown of the anhydrous salt at higher temperatures. This guide focuses on the specific thermal decomposition pathway of magnesium chromate pentahydrate, outlining the intermediate hydrates formed and the final decomposition products.

Thermal Decomposition Pathway

The thermal decomposition of this compound (MgCrO₄·5H₂O) is a multi-stage process involving dehydration to form various lower hydrates and ultimately the anhydrous salt, which then decomposes at higher temperatures. The process begins with the initial loss of water molecules and proceeds through several distinct steps.

The dehydration of magnesium chromate heptahydrate (MgCrO₄·7H₂O) has been studied, and the decomposition of the pentahydrate follows a similar, subsequent pathway.[3] The decomposition of the anhydrous magnesium chromate begins at approximately 600°C.[3] Other studies indicate that the decomposition of anhydrous magnesium chromate (VI) occurs in two endothermic stages between 607°C and 677°C, resulting in the formation of magnesium chromite (MgCr₂O₄).[4]

The established thermal decomposition pathway for this compound is as follows:

-

MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O

-

MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O

-

MgCrO₄·H₂O → MgCrO₄ + H₂O

-

2MgCrO₄ → 2MgO + Cr₂O₃ + 3/2 O₂ (A potential final decomposition) or 2MgCrO₄ → MgCr₂O₄ + MgO + O₂ (Formation of magnesium chromite)

Quantitative Data Summary

The following table summarizes the quantitative data associated with each stage of the thermal decomposition of this compound. The theoretical mass loss is calculated based on the molar masses of the reactants and products.

| Decomposition Stage | Reaction | DTA Peak Temperature (°C)[3] | Theoretical Mass Loss (%) | Intermediate/Final Product |

| Stage I | MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O | 127 & 150 | 27.34 | Magnesium Chromate 1.5-hydrate |

| Stage II | MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O | 196 & 215 | 3.91 | Magnesium Chromate Monohydrate |

| Stage III | MgCrO₄·H₂O → MgCrO₄ + H₂O | 335 | 7.81 | Anhydrous Magnesium Chromate |

| Stage IV | Decomposition of Anhydrous MgCrO₄ | > 600 | Varies with final products | Magnesium Oxide and Chromium(III) Oxide or Magnesium Chromite |

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD).

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference.

-

Instrumentation: A simultaneous TGA/DTA instrument is typically used.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: A dry, inert atmosphere, such as nitrogen or argon, is maintained at a constant flow rate (e.g., 20-100 mL/min) to prevent side reactions.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The DTA curve (ΔT vs. temperature) reveals whether the transitions are endothermic or exothermic.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the starting material, intermediates, and final decomposition products.

-

Instrumentation: A powder X-ray diffractometer with a high-temperature attachment is used for in-situ analysis.

-

Sample Preparation: A powdered sample of this compound is placed on a sample holder suitable for high-temperature measurements.

-

Experimental Conditions:

-

In-situ Analysis: XRD patterns are collected at various temperatures corresponding to the stable regions between the decomposition steps identified by TGA/DTA. The sample is heated to the desired temperature and held isothermally while the diffraction pattern is recorded.

-

Ex-situ Analysis: Alternatively, samples can be heated to specific temperatures in a separate furnace, quenched, and then analyzed at room temperature.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction databases (e.g., ICDD) to identify the crystalline phases present at each temperature.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway and a typical experimental workflow.

References

Lack of Quantitative Data on the Solubility of Magnesium Chromate Pentahydrate in Organic Solvents: A Technical Guide to Experimental Determination

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Magnesium chromate (B82759) and its hydrates are utilized in various industrial applications, notably as corrosion inhibitors.[1] For researchers and professionals in fields such as materials science and drug development, understanding the solubility of such compounds in organic media is crucial for formulation, synthesis, and process design. The current lack of published data on the solubility of magnesium chromate pentahydrate in organic solvents presents a challenge for its application in non-aqueous systems.

This guide provides a practical framework for the experimental determination of this key physicochemical property. The protocols described are designed to be adaptable to a range of common laboratory settings and analytical capabilities.

Data Presentation: A Template for Experimental Findings

Given the absence of pre-existing quantitative data, this section provides a structured template for researchers to populate with their own experimentally determined solubility values. Consistent and well-documented data is invaluable for the scientific community.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g solvent) | Analytical Method Used | Notes |

| e.g., Methanol | Alcohol | 25 | [Experimental Value] | Gravimetric/UV-Vis | [e.g., Color of solution] |

| e.g., Ethanol | Alcohol | 25 | [Experimental Value] | Gravimetric/UV-Vis | |

| e.g., Acetone | Ketone | 25 | [Experimental Value] | Gravimetric/UV-Vis | |

| e.g., Tetrahydrofuran (THF) | Ether | 25 | [Experimental Value] | Gravimetric/UV-Vis | |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | [Experimental Value] | Gravimetric/UV-Vis | |

| e.g., n-Hexane | Aliphatic Hydrocarbon | 25 | [Experimental Value] | Gravimetric/UV-Vis |

Experimental Protocols for Solubility Determination

The following protocols outline the "shake-flask" or equilibrium method, a widely accepted technique for determining the solubility of a solid in a liquid.[2] This is followed by two common analytical techniques for quantifying the concentration of the dissolved solute: gravimetric analysis and UV-Visible spectrophotometry. The choice of analytical method will depend on the expected solubility and the equipment available.

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodologies

3.2.1. Materials and Reagents

-

This compound (MgCrO₄·5H₂O), analytical grade

-

Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, toluene, n-hexane), anhydrous and high purity

-

Deionized water

3.2.2. Apparatus

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with agitation capabilities

-

Temperature-controlled oven

-

Glass vials or flasks with airtight seals

-

Centrifuge and centrifuge tubes

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of ≤ 0.45 µm)

-

Volumetric flasks and pipettes

-

Evaporating dishes or watch glasses

-

UV-Vis spectrophotometer and cuvettes (quartz or appropriate solvent-resistant material)

3.2.3. Procedure: Equilibrium Method (Shake-Flask)

-

Sample Preparation : Accurately weigh an excess amount of this compound into a series of glass vials or flasks.

-

Solvent Addition : Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (24 to 48 hours is recommended to ensure equilibrium is reached).[3]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. To obtain a clear saturated solution, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[2] It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

3.2.4. Analytical Method 1: Gravimetric Analysis

This method is suitable for solutes with moderate to high solubility.

-

Sample Aliquoting : Accurately pipette a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

-

Solvent Evaporation : Place the evaporating dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Drying to Constant Weight : Continue heating until all the solvent has evaporated. Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved.

-

Calculation : The solubility (S) in grams of solute per 100 g of solvent is calculated as follows:

S = (mass of residue / mass of solvent) × 100

The mass of the solvent can be determined from the initial volume of the aliquot and the density of the solvent at the experimental temperature.

3.2.5. Analytical Method 2: UV-Visible Spectrophotometry

This method is ideal for colored compounds like chromates and is particularly useful for low solubility.

-

Calibration Curve : Prepare a series of standard solutions of known, low concentrations of this compound in the organic solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the chromate ion in that solvent. Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation : Take a precise aliquot of the clear, saturated solution and, if necessary, dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement : Measure the absorbance of the diluted sample at λ_max.

-

Calculation : Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to find the concentration of the original saturated solution. Convert this concentration to the desired solubility units (e.g., g/100 g solvent).

Decision Pathway for Analytical Method Selection

The choice between gravimetric and spectroscopic analysis depends on several factors, primarily the anticipated solubility of the salt.

References

Unveiling Novel Hydrates of Magnesium Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in materials science have led to the discovery of a new, highly hydrated form of magnesium chromate (B82759), MgCrO₄·11H₂O. This finding, the first in over a century for this compound, opens new avenues for research into the properties and potential applications of magnesium chromate hydrates. This technical guide provides a comprehensive overview of the known hydrates of magnesium chromate, with a special focus on the newly discovered undecahydrate. It includes a compilation of their crystallographic and thermal decomposition data, detailed experimental protocols for their synthesis and analysis, and visual representations of key processes to facilitate understanding and further research.

Introduction

Magnesium chromate (MgCrO₄) is a yellow, water-soluble inorganic salt.[1] Its various hydrated forms are of interest for their potential use as corrosion inhibitors, pigments, and in other industrial applications.[1][] Historically, the pentahydrate and heptahydrate were the most well-characterized forms. However, the recent discovery of an undecahydrate (MgCrO₄·11H₂O) has renewed interest in this system.[1][3] This guide synthesizes the current knowledge on these hydrates to serve as a resource for researchers in the field.

Quantitative Data on Magnesium Chromate Hydrates

The following tables summarize the key quantitative data for the known hydrates of magnesium chromate.

Table 1: Crystallographic Data of Magnesium Chromate Hydrates

| Hydrate (B1144303) Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| MgCrO₄ | Orthorhombic | Cmcm | 5.497 | 8.368 | 6.147 | 90 | 90 | 90 | 282.7 | 4 |

| MgCrO₄·5H₂O | Triclinic | P1 | 6.384 | 10.702 | 6.115 | 89.99 | 89.96 | 89.98 | 417.9 | 2 |

| MgCrO₄·11H₂O | Triclinic | P1 | 6.81133(8) | 6.95839(9) | 17.3850(2) | 87.920(1) | 89.480(1) | 62.772(1) | 732.17(1) | 2 |

Data for MgCrO₄ and MgCrO₄·5H₂O from[4]. Data for MgCrO₄·11H₂O from[3][5].

Table 2: Thermal Decomposition Data for Magnesium Chromate Heptahydrate (MgCrO₄·7H₂O)

| Decomposition Step | Product | DTA Peak Temperature (°C) |

| MgCrO₄·7H₂O → MgCrO₄·5H₂O + 2H₂O | MgCrO₄·5H₂O | 33 & 58 |

| MgCrO₄·5H₂O → MgCrO₄·1.5H₂O + 3.5H₂O | MgCrO₄·1.5H₂O | 127 & 150 |

| MgCrO₄·1.5H₂O → MgCrO₄·H₂O + 0.5H₂O | MgCrO₄·H₂O | 196 & 215 |

| MgCrO₄·H₂O → MgCrO₄ + H₂O | MgCrO₄ | 335 |

| 2MgCrO₄ → 2MgCr₂O₄ + O₂ | MgCr₂O₄ | ~600 |

Data from[3].

Experimental Protocols

Synthesis of Magnesium Chromate Undecahydrate (MgCrO₄·11H₂O)

This protocol is based on the flash-freezing method that led to the discovery of the undecahydrate.[3]

Materials:

-

Magnesium chromate hydrate (MgCrO₄·xH₂O)

-

ACS reagent grade water

-

Liquid nitrogen

Procedure:

-

Prepare a concentrated aqueous solution of magnesium chromate (~30 wt%). This can be achieved by dissolving commercial magnesium chromate hydrate in water and evaporating the solution at a controlled temperature of 60°C to prevent decomposition.

-

Filter out any insoluble material to obtain a clear solution.

-

Using a pipette, add the concentrated MgCrO₄ solution drop-wise into a container of liquid nitrogen. This rapid quenching process will form frozen spherules.

-

The resulting solid, a mixture of ice and MgCrO₄·11H₂O, can then be characterized.

Synthesis of Magnesium Chromate Heptahydrate (MgCrO₄·7H₂O)

A wet process is utilized for the preparation of the heptahydrate.[3]

Materials:

-

Magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃)

-

Chromic acid (H₂CrO₄) solution

Procedure:

-

Dissolve the chosen magnesium precursor (MgO, Mg(OH)₂, or MgCO₃) in a chromic acid solution.

-

Allow the solution to crystallize. The resulting crystals will be MgCrO₄·7H₂O.

Characterization by X-ray Powder Diffraction (XRPD)

Instrumentation:

-

A powder diffractometer equipped with a cryostage is essential for analyzing the thermally sensitive undecahydrate.

Procedure for MgCrO₄·11H₂O:

-

Grind the frozen spherules of MgCrO₄·11H₂O and ice to a fine powder at cryogenic temperatures (e.g., using a mortar and pestle cooled with liquid nitrogen).

-

Mount the powdered sample on a pre-cooled sample holder of the diffractometer.

-

Collect the diffraction data at a low temperature (e.g., -15 °C) to prevent dehydration of the sample.

-

Analyze the resulting diffraction pattern to determine the unit-cell parameters and crystal structure.

Visualized Workflows and Relationships

Synthesis of MgCrO₄·11H₂O

Caption: Experimental workflow for the synthesis of MgCrO₄·11H₂O.

Thermal Decomposition Pathway of MgCrO₄·7H₂O

Caption: Thermal decomposition pathway of MgCrO₄·7H₂O.

Relationship between Magnesium Chromate Hydrates

Caption: Logical relationships between different hydrates of magnesium chromate.

Conclusion

The discovery of magnesium chromate undecahydrate has expanded the known landscape of this inorganic salt's hydrated forms. This guide provides a centralized resource of the current data, offering researchers a foundation for further investigation into the synthesis, characterization, and potential applications of these materials. The provided experimental protocols and visual workflows are intended to aid in the replication and extension of these findings. Future research should focus on obtaining detailed crystallographic data for all intermediate hydrates and exploring the physical and chemical properties of the novel undecahydrate.

References

- 1. X-ray powder diffraction analysis of a new magnesium chromate hydrate, MgCrO4·11H2O | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. Thermal Decomposition of Magnesium Chromate | Semantic Scholar [semanticscholar.org]

- 4. Buy Magnesium chromate | 13423-61-5 [smolecule.com]

- 5. researchgate.net [researchgate.net]

magnesium chromate pentahydrate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of magnesium chromate (B82759) pentahydrate, with a focus on its molecular formula and weight. The information is presented to support research and development activities requiring precise chemical data.

Quantitative Physicochemical Data

The essential quantitative data for magnesium chromate pentahydrate is summarized in the table below for ease of reference and comparison.

| Parameter | Value | Unit |

| Molecular Formula | MgCrO₄·5H₂O | - |

| Molecular Weight | 230.37 | g/mol |

| CAS Number | 16569-85-0 | - |

| Appearance | Yellowish powder | - |

Molecular Formula and Structure

This compound is a hydrated inorganic compound. Its chemical formula is MgCrO₄·5H₂O.[1][][3] This formula indicates that each formula unit of magnesium chromate is associated with five molecules of water. The alternative molecular formula representation is CrH₁₀MgO₉.[4] The compound consists of a magnesium cation (Mg²⁺) and a chromate anion (CrO₄²⁻), along with the water of crystallization.

The molecular weight of this compound is approximately 230.37 g/mol .[1][] This value is calculated from the atomic weights of its constituent elements: magnesium, chromium, oxygen, and hydrogen.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are specific to the objectives of a given study. Standard analytical techniques such as titration can be used to determine the concentration of the compound. For instance, a titration using sodium thiosulfate (B1220275) (Na₂S₂O₃) can be employed. Researchers should consult peer-reviewed literature and established chemical analysis methodologies for protocols tailored to their specific research needs.

Logical Relationships of Components

The following diagram illustrates the compositional makeup of this compound, breaking it down into its constituent ions and the water of hydration.

References

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Magnesium Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the corrosion inhibition of magnesium and its alloys by magnesium chromate (B82759). It delves into the electrochemical processes, the formation of protective films, and the experimental methodologies used to characterize this inhibition.

Executive Summary

Magnesium and its alloys, despite their advantageous lightweight properties, are highly susceptible to corrosion. Magnesium chromate (MgCrO₄) has historically been an effective corrosion inhibitor for these alloys.[1] Its mechanism of action is multifaceted, involving both anodic and cathodic inhibition through the formation of a passive, self-healing film on the metal surface. This guide will explore the intricate details of this protective mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

The Core Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by magnesium chromate hinges on the redox reaction between the hexavalent chromium (Cr⁶⁺) in the chromate ion (CrO₄²⁻) and the magnesium substrate.[2] This process can be broken down into several key stages:

-

Dissolution of Magnesium Chromate: In the presence of an electrolyte (e.g., moisture), magnesium chromate dissolves, releasing Mg²⁺ and CrO₄²⁻ ions into the solution.[3]

-

Anodic and Cathodic Reactions of Magnesium Corrosion: On the magnesium surface, anodic sites undergo oxidation (Mg → Mg²⁺ + 2e⁻), while cathodic sites experience hydrogen evolution (2H₂O + 2e⁻ → H₂ + 2OH⁻).

-

Migration of Chromate Ions: The chromate ions in the solution migrate to the electrochemically active sites on the magnesium surface.

-

Reduction of Hexavalent Chromium: At the cathodic sites, the highly oxidizing Cr⁶⁺ ions are reduced to trivalent chromium (Cr³⁺).[2]

-

Formation of a Protective Film: The newly formed Cr³⁺ ions react with hydroxide (B78521) ions (OH⁻), which are abundant at the cathodic sites due to water reduction, to precipitate as insoluble chromium hydroxide (Cr(OH)₃). This, along with the co-precipitation of chromium oxide (Cr₂O₃), forms a stable, passive film on the magnesium surface.[2][4] This film acts as a physical barrier, isolating the metal from the corrosive environment.

-

Self-Healing Properties: A key advantage of chromate-based inhibitors is their "self-healing" capability. Unreacted hexavalent chromium can be incorporated into the conversion coating. If the protective film is mechanically damaged, these stored Cr⁶⁺ ions can be released to re-passivate the exposed magnesium surface.

The overall chemical transformation at the surface can be summarized by the following reactions:

-

Anodic Dissolution of Magnesium: Mg → Mg²⁺ + 2e⁻

-

Cathodic Water Reduction: 2H₂O + 2e⁻ → H₂ + 2OH⁻

-

Reduction of Chromate and Film Formation: 2CrO₄²⁻ + 3Mg + 4H₂O → 2Cr(OH)₃ + 3Mg(OH)₂

This series of reactions leads to the formation of a robust, mixed oxide-hydroxide layer that significantly impedes the corrosion process.

Quantitative Data Presentation

The effectiveness of a corrosion inhibitor is quantified through various electrochemical parameters. The following tables summarize typical data obtained from potentiodynamic polarization studies on magnesium alloys in a saline environment, both with and without a chromate-based inhibitor.

| Electrochemical Parameters | Uninhibited AZ31 Mg Alloy in 3.5% NaCl | AZ31 Mg Alloy with Chromate Inhibitor in 3.5% NaCl |

| Corrosion Potential (Ecorr) | -1.5 V vs. SCE | -1.3 V vs. SCE |

| Corrosion Current Density (icorr) | 1 x 10⁻⁴ A/cm² | 5 x 10⁻⁶ A/cm² |

| Anodic Tafel Slope (βa) | 150 mV/dec | 250 mV/dec |

| Cathodic Tafel Slope (βc) | 300 mV/dec | 450 mV/dec |

| Inhibition Performance | Value |

| Inhibition Efficiency (η%) | 95% |

| Corrosion Rate Reduction Factor | 20 |

Note: The data presented are representative values synthesized from typical potentiodynamic polarization curves found in the literature.[5][6][7][8][9] The inhibition efficiency (η%) is calculated using the formula: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100.

Experimental Protocols

The characterization of the corrosion inhibition mechanism of magnesium chromate relies on a suite of electrochemical and surface analysis techniques. Detailed methodologies for key experiments are provided below.

Potentiodynamic Polarization

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes to evaluate the inhibitor's effect on the kinetics of the anodic and cathodic reactions.

Methodology:

-

Working Electrode Preparation: A sample of the magnesium alloy (e.g., AZ31) is embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed. The exposed surface is mechanically polished with successively finer grades of SiC paper (e.g., up to 1200 grit), rinsed with deionized water and ethanol, and dried in a stream of cool air.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, containing the magnesium alloy as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Electrolyte: The cell is filled with the test solution (e.g., 3.5% NaCl solution) with and without the addition of a specific concentration of magnesium chromate.

-

Measurement: The open-circuit potential (OCP) is monitored until a stable value is reached (typically 30-60 minutes). The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: The corrosion current density and corrosion potential are determined by the intersection of the extrapolated anodic and cathodic Tafel slopes on the polarization curve.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the protective film and the kinetics of the corrosion process by analyzing the frequency-dependent impedance of the electrochemical interface.

Methodology:

-

Electrode and Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.

-

Measurement: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl), which provide insights into the corrosion resistance of the system.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition and oxidation states of the elements present in the surface film formed on the magnesium alloy after treatment with the inhibitor.

Methodology:

-

Sample Preparation: Magnesium alloy samples are immersed in the inhibitor solution for a specified duration, then rinsed with deionized water and dried.

-

XPS Analysis: The samples are introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample surface.

-

Data Acquisition: Survey scans are first performed to identify all the elements present on the surface. High-resolution spectra are then acquired for the elements of interest (e.g., Mg 2p, Cr 2p, O 1s, and C 1s).

-

Data Processing: The binding energies of the detected photoelectrons are corrected for any surface charging effects, typically by referencing the adventitious carbon C 1s peak to 284.8 eV. The high-resolution spectra are then deconvoluted to identify the different chemical states of each element. For instance, the Cr 2p spectrum can be deconvoluted to distinguish between Cr(VI) and Cr(III) species.[10][11][12][13][14]

Visualizing the Mechanism and Workflow

Signaling Pathway of Corrosion Inhibition

Caption: Corrosion inhibition signaling pathway.

Experimental Workflow for Inhibitor Evaluation

Caption: Experimental evaluation workflow.

Conclusion

The corrosion inhibition of magnesium by magnesium chromate is a complex process involving the electrochemical reduction of hexavalent chromium and the subsequent formation of a stable, passive film of trivalent chromium compounds. This film acts as a barrier to both anodic and cathodic corrosion reactions, significantly reducing the overall corrosion rate. The self-healing nature of chromate-based coatings further enhances their protective capabilities. Understanding these fundamental mechanisms, supported by robust experimental data, is crucial for the development of advanced corrosion protection strategies for magnesium alloys in various industrial and biomedical applications. While the toxicity of hexavalent chromium has led to restrictions on its use, the principles of its highly effective inhibition mechanism continue to inform the design of next-generation, environmentally friendly corrosion inhibitors.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potentiodynamic polarization curves for the three alloys in 3.5wt% NaCl solution. [ijmmm.ustb.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ikifp.edu.pl [ikifp.edu.pl]

- 10. iris.unipa.it [iris.unipa.it]

- 11. Speciation of Magnesium Surfaces by X‐Ray Photoelectron Spectroscopy (XPS) | Semantic Scholar [semanticscholar.org]

- 12. X-ray Photoelectron Spectroscopy (XPS) Investigation of the Surface Film on Magnesium Powders | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Rise and Fall of a Corrosion Panacea: A Technical History of Magnesium Chromate

An In-depth Technical Guide on the Historical Development of Magnesium Chromate (B82759) as a Corrosion Inhibitor

Introduction

For decades, compounds based on hexavalent chromium (Cr(VI)) were considered the pinnacle of corrosion protection for a wide range of engineering metals, including steel, aluminum, and magnesium alloys.[1][2] Among these, magnesium chromate (MgCrO₄) carved out a significant niche, particularly as a key component in corrosion-inhibiting primers and conversion coatings. Its historical development is a story of chemical innovation driven by industrial need, particularly in the burgeoning aerospace sector, followed by a sharp decline dictated by growing awareness of its significant health and environmental risks.[3][4] This technical guide provides a detailed overview of the history, mechanism, application, and eventual replacement of magnesium chromate, tailored for researchers and materials scientists.

Early History and Development

While chromate-based treatments for metals like magnesium were explored as early as the 1920s, the scientific literature on magnesium chromate itself was sparse before 1940.[5][6] The period starting in the 1940s marked the beginning of systematic research into its fundamental properties, solubility, and performance as a corrosion inhibitor.[5] This era coincided with the expanded use of lightweight magnesium alloys during World War II and beyond, especially in military and aerospace applications where preventing corrosion is critical to structural integrity.[7][8] The need for effective protection for these highly reactive alloys drove the formulation of primers and coatings where magnesium chromate's properties were highly valued.

Mechanism of Corrosion Inhibition

The effectiveness of magnesium chromate, like other hexavalent chromium compounds, lies in a multi-faceted electrochemical and chemical passivation process.[9] It functions as both an anodic and cathodic inhibitor, a versatility that made it exceptionally robust.[1][10]

The primary mechanism involves the following steps:

-

Oxidation-Reduction Reaction : As a strong oxidizing agent, the hexavalent chromium (Cr(VI)) in the chromate anion is reduced to trivalent chromium (Cr(III)) by oxidizing the magnesium metal at the substrate surface.[2]

-

Film Formation : The resulting Cr(III) ions co-precipitate with hydroxide (B78521) and oxide ions at the metal surface, forming a thin, stable, and adherent mixed film of chromium hydroxide (Cr(OH)₃) and chromium oxide (Cr₂O₃).[2][6]

-

Self-Healing : A key feature of chromate-based systems is their "self-healing" capability. The protective film traps a reservoir of soluble, mobile hexavalent chromium ions.[1][3] If the coating is scratched or damaged, exposing the bare metal, these Cr(VI) ions migrate to the defect, re-passivate the exposed area by forming new protective oxides, and stifle the corrosion process.[3][9] This active corrosion protection is a characteristic that has proven difficult to replicate with more environmentally benign alternatives.[4][9]

Applications in Aerospace and Beyond

Magnesium chromate's primary industrial use was as a corrosion-inhibiting pigment in primers for aerospace applications.[10][11] The aerospace industry has historically used high-strength aluminum and magnesium alloys, which are susceptible to corrosion, making robust protection essential.[8][12] Primers containing magnesium chromate, often in an epoxy resin system, provided excellent adhesion for subsequent topcoats and long-term protection.[13] It was also used in conversion coatings, thin films created by a chemical reaction with the metal surface to enhance paint adhesion and provide a secondary layer of corrosion resistance.[6][7]

Quantitative Performance Data

While original quantitative data from the mid-20th century is not readily accessible, modern studies evaluating alternatives to chromate consistently use chromate-based systems as a high-performance benchmark. This data illustrates the level of protection that newer, environmentally compliant systems must achieve.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Primers on Various Alloys

This table summarizes low-frequency impedance values, a measure of corrosion resistance (higher is better), for different primers after exposure to a 0.5 N NaCl solution.

| Substrate Alloy | Primer System | Impedance (Z) at 46 hrs (Ω·cm²) | Impedance (Z) at >50 days (Ω·cm²) |

| Aluminum 2024-T3 | Chromated (MIL-P-23377C) | ~1.0 x 10⁷ | ~1.0 x 10⁷ |

| Chromated (MIL-P-85582C) | ~8.0 x 10⁵ | ~2.0 x 10⁶ | |

| Non-Chromated (MIL-P-85582N) | ~2.0 x 10⁶ | ~3.0 x 10⁶ | |

| Magnesium ZE41A-T5 | Chromated (MIL-P-23377C) | ~5.0 x 10⁵ | ~1.0 x 10⁶ |

| Chromated (MIL-P-85582C) | ~2.0 x 10⁴ | ~3.0 x 10³ | |

| Non-Chromated (MIL-P-85582N) | ~3.0 x 10³ | ~1.0 x 10³ | |

| Data adapted from a comparative study on chromated and non-chromated primers.[14] |

Table 2: Inhibition Efficiency of Chromate on Magnesium Alloys

This table shows the inhibition efficiency of a chromate solution compared to a control, calculated from hydrogen evolution measurements after 20 hours of immersion in 0.5 wt.% NaCl.

| Magnesium Material | Inhibitor (0.05 M K₂CrO₄) | Inhibition Efficiency (%) |

| AZ31 Alloy | Potassium Chromate | 98.7 |

| AZ91 Alloy | Potassium Chromate | 99.1 |

| WE43 Alloy | Potassium Chromate | 98.6 |

| Data adapted from a comprehensive screening of magnesium corrosion inhibitors, using chromate as a reference.[15] |

Experimental Protocols

The evaluation of corrosion inhibitors has evolved significantly over time. Historical methods relied heavily on visual inspection after environmental exposure, while modern techniques provide quantitative electrochemical data.

Historical Test Method: Salt Spray (Fog) Testing (e.g., ASTM B117)

This accelerated corrosion test has been a staple for decades and was used to evaluate early chromate coatings.[6][7]

-

Sample Preparation : Metal panels (e.g., magnesium alloy AZ31B) are cleaned, deoxidized, and then coated with the chromate conversion coating or primer. Edges are often sealed with wax to prevent edge effects.[16]

-

Exposure : The prepared panels are placed in a closed chamber at a standardized angle (e.g., 15-30 degrees from vertical).[16]

-

Test Conditions : A salt solution (typically 5% NaCl) is atomized into a dense fog that continuously surrounds the panels. The chamber is maintained at a constant temperature (e.g., 35°C).

-

Evaluation : Panels are periodically removed and visually inspected for signs of corrosion, such as pitting, blistering, or the formation of white or red rust. The time until the first sign of corrosion or the percentage of the surface area corroded after a set duration (e.g., 500 hours) is recorded.[3]

Modern Test Method: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the properties of the protective coating and the corrosion processes occurring at the metal-electrolyte interface.[17]

-

Cell Setup : A three-electrode electrochemical cell is used, consisting of the coated metal sample as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

-

Procedure : The coated sample is immersed in a corrosive electrolyte (e.g., 0.5 N NaCl).[14] A small amplitude AC voltage signal is applied across a range of frequencies.

-

Data Acquisition : The resulting current and phase shift are measured by a potentiostat equipped with a frequency response analyzer.

-

Analysis : The data is plotted in formats such as Bode or Nyquist plots. The impedance value at low frequencies is often used as a key indicator of the coating's barrier properties and overall corrosion resistance.[14] A higher impedance generally signifies better protection.

The Turning Point: Health, Environmental, and Regulatory Pressures

The same chemical property that makes hexavalent chromium an excellent corrosion inhibitor—its high reactivity and oxidizing potential—also makes it a significant health hazard. Hexavalent chromium compounds, including magnesium chromate, are confirmed human carcinogens, primarily linked to lung cancer through inhalation.[4][5] They are also potent irritants and sensitizers.[5]

Growing awareness of these risks led to increasingly stringent regulations. In the United States, agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) imposed strict limits on Cr(VI) exposure and release. In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation has progressively phased out the use of hexavalent chromium for many applications, forcing industries to seek alternatives.[7][18] These regulatory actions effectively marked the end of the widespread use of magnesium chromate and other hexavalent chromium inhibitors.

The Search for Alternatives

The decline of chromates spurred extensive research into environmentally benign alternatives. For magnesium alloys, these efforts have focused on several areas:

-

Phosphate-based conversion coatings : These systems aim to replicate the passivation effect of chromates.[9]

-

Rare-earth inhibitors : Compounds based on elements like cerium have shown promise in forming protective oxide layers.[2]

-

Magnesium-rich primers : A significant innovation involves using sacrificial magnesium pigments within a primer. This "Mg-rich" primer protects the underlying aluminum or magnesium alloy substrate via cathodic protection, a different mechanism than the chemical passivation of chromates.[1][13] These systems have demonstrated performance that can meet or even exceed that of traditional chromate primers in certain tests.[1]

Conclusion

The history of magnesium chromate as a corrosion inhibitor is a compelling case study in materials science, reflecting a journey from a high-performance "panacea" to a restricted hazardous substance. Its effectiveness, rooted in a unique self-healing passivation mechanism, set a high bar for corrosion protection, particularly for the lightweight alloys critical to the aerospace industry. However, its undeniable toxicity ultimately led to its regulatory-driven decline. The legacy of magnesium chromate now lies in the performance benchmarks it established, which continue to drive innovation in the development of safer, more sustainable corrosion inhibitors for the next generation of advanced materials.

References

- 1. dau.edu [dau.edu]

- 2. mdpi.com [mdpi.com]

- 3. neicorporation.com [neicorporation.com]

- 4. docta.ucm.es [docta.ucm.es]

- 5. eu.addevmaterials-aerospace.com [eu.addevmaterials-aerospace.com]

- 6. nmfrc.org [nmfrc.org]

- 7. nmfrc.org [nmfrc.org]

- 8. cortecvci.com [cortecvci.com]

- 9. Chromate-Free Corrosion Protection Strategies for Magnesium Alloys—A Review: PART I—Pre-Treatment and Conversion Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Towards chromate-free corrosion inhibitors: structure–property models for organic alternatives - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC42540A [pubs.rsc.org]

- 13. dau.edu [dau.edu]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. hereon.de [hereon.de]

- 16. informaticsjournals.co.in [informaticsjournals.co.in]

- 17. mdpi.com [mdpi.com]

- 18. osti.gov [osti.gov]

Unveiling Magnesium Chromate: A Technical Guide to its Natural Occurrence and Mineral Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence and mineral forms of what is colloquially referred to as magnesium chromate (B82759). In mineralogy, this compound is primarily found as magnesiochromite, a member of the spinel group of minerals. This document will focus on the geological settings, physicochemical properties, and analytical methodologies pertinent to magnesiochromite, while also briefly addressing synthetic forms of magnesium chromate.

Natural Occurrence and Geological Significance

Magnesium chromate does not occur as a simple salt (MgCrO₄) in nature. Instead, its significant natural manifestation is the mineral magnesiochromite , with the chemical formula MgCr₂O₄ . Magnesiochromite is an oxide mineral belonging to the spinel supergroup.[1]

Magnesiochromite is predominantly found in ultramafic and mafic igneous rocks.[2][3][4] Its formation is intrinsically linked to magmatic processes in the Earth's upper mantle. Key geological settings for magnesiochromite include:

-

Layered Mafic Intrusions: Large bodies of slowly cooled magma where minerals crystallize and settle in layers. The Bushveld Igneous Complex in South Africa is a prime example.[2]

-

Ophiolites: Sections of oceanic crust and the underlying upper mantle that have been uplifted and exposed on land. The Vourinos ophiolite in Greece is a notable locality.

-

Serpentinites: Rocks formed by the alteration of ultramafic rocks, where magnesiochromite can be found as disseminated grains.[3][5]

-

Kimberlites and Lamproites: Volcanic rocks originating deep within the mantle that can carry magnesiochromite as xenocrysts to the surface.[3][4]

It is commonly associated with minerals such as olivine, pyroxene, serpentine, and other spinel-group minerals like chromite and magnetite.[4][5]

Mineral Forms and Physicochemical Properties

Magnesiochromite is the magnesium-dominant end-member of a solid solution series with chromite (FeCr₂O₄).[5] This means that iron can readily substitute for magnesium in the crystal structure, leading to a range of compositions between the two end-members. It also forms a series with spinel (MgAl₂O₄), where aluminum substitutes for chromium.

Crystal Structure and Properties

Magnesiochromite crystallizes in the isometric (cubic) crystal system, belonging to the Fd3m space group.[1] Its structure is that of a normal spinel, with Mg²⁺ ions occupying tetrahedral sites and Cr³⁺ ions in octahedral sites within a cubic close-packed array of oxygen atoms.

Table 1: Physicochemical Properties of Magnesiochromite

| Property | Value |

| Chemical Formula | MgCr₂O₄ |

| Crystal System | Isometric |

| Space Group | Fd3m |

| Hardness (Mohs) | 5.5 |

| Density (g/cm³) | 4.2 - 4.43 |

| Color | Black to brownish-black |

| Streak | Dark gray to brown |

| Luster | Metallic to dull |

| Cleavage | None |

| Fracture | Conchoidal to uneven |

Chemical Composition

The chemical composition of magnesiochromite can vary significantly depending on its geological origin. The substitution of Fe for Mg and Al for Cr is common. Minor amounts of other elements such as titanium (Ti), manganese (Mn), and vanadium (V) can also be present.

Table 2: Representative Chemical Compositions of Magnesiochromite from Various Localities (wt%)

| Oxide | Kalarangi, India[4] | Leucite Hills, USA[4] | Vourinos, Greece (North)[6] | Vourinos, Greece (South)[6] | South Africa[7] |

| MgO | 19.30 | 15.33 | up to 15.46 | 9.98 - 15.11 | 11.0 |

| Cr₂O₃ | 59.10 | 57.52 | up to 63.24 | 46.78 - 62.22 | 47.8 |

| Al₂O₃ | 10.30 | 11.93 | up to 12.90 | up to 22.95 | 15.4 |

| FeO * | 11.90 | 13.77 | - | - | 26.0 |

| TiO₂ | 0.17 | 0.11 | - | - | - |

| MnO | 0.93 | - | - | - | - |

| NiO | 0.04 | - | - | - | - |

| V₂O₅ | 0.09 | - | - | - | - |

*Total iron reported as FeO.

Experimental Protocols for Characterization

The accurate characterization of magnesiochromite is crucial for petrogenetic studies and industrial applications. The following are detailed methodologies for key analytical techniques.

X-Ray Diffraction (XRD)

Objective: To identify the mineral phase and determine its crystal structure and lattice parameters.

Methodology:

-

Sample Preparation: A representative sample of the mineral is ground to a fine powder (typically <10 μm) to ensure random orientation of the crystallites.[8] This can be achieved using an agate mortar and pestle or a micronizing mill. The powder is then mounted onto a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is commonly used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan range typically covers 10° to 80° 2θ with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). The positions and intensities of the diffraction peaks are used to identify the mineral. Rietveld refinement of the diffraction data can be used to determine the lattice parameters and quantify the proportions of different mineral phases in a mixture.

Electron Probe Microanalysis (EPMA)

Objective: To determine the precise quantitative chemical composition of the mineral at a micro-scale.

Methodology:

-

Sample Preparation: A polished thin section or a grain mount of the mineral is prepared. The surface must be flat and highly polished to ensure accurate analysis. The sample is then coated with a thin layer of carbon to make it electrically conductive.

-

Instrumentation: An electron probe microanalyzer equipped with multiple wavelength-dispersive X-ray spectrometers (WDS) is used.

-

Data Collection: A focused beam of electrons is directed onto the sample surface.[9] The interaction of the electron beam with the sample generates characteristic X-rays for each element present. The WDS spectrometers are used to measure the intensity of these X-rays.[9]

-

Quantitative Analysis: The measured X-ray intensities from the unknown sample are compared to those obtained from well-characterized standard materials of known composition under the same analytical conditions (e.g., accelerating voltage of 15-20 kV, beam current of 20-100 nA).[7] A matrix correction procedure (e.g., ZAF or φ(ρz)) is applied to the data to account for differences in the physical and chemical properties between the sample and the standards.

Visualizations

Spinel Group Solid Solution Series

The following diagram illustrates the solid solution relationships between magnesiochromite and other key members of the spinel group.

References

- 1. mindat.org [mindat.org]

- 2. Magnesiochromite (Magnesiochromite) - Rock Identifier [rockidentifier.com]

- 3. Magnesiochromite Mineral Data [webmineral.com]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. minerals.net [minerals.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. icdd.com [icdd.com]

- 9. geology.sk [geology.sk]

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of High-Purity Magnesium Chromate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of high-purity magnesium chromate (B82759) pentahydrate (MgCrO₄·5H₂O). The procedure is based on established chemical principles for the synthesis of chromate salts, compiled from various sources. It is intended for use by qualified personnel in a controlled laboratory setting.

Introduction

Magnesium chromate and its hydrates are yellow, water-soluble compounds.[1] The pentahydrate is a common and stable form.[2] These compounds find applications as corrosion inhibitors and pigments.[1] Due to the carcinogenic nature of hexavalent chromium compounds, all handling and disposal should be conducted with extreme caution and in accordance with all applicable safety regulations.[1]

This protocol details a synthesis route reacting magnesium oxide with chromium trioxide in an aqueous solution, followed by purification through recrystallization to obtain a high-purity product. The control of pH is critical to prevent the formation of magnesium dichromate.[2]

Experimental Protocol

Materials and Equipment

-

Magnesium Oxide (MgO), high purity (99.9% or greater)

-

Chromium Trioxide (CrO₃), high purity (99.9% or greater)

-

Deionized water

-

Dilute sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., 500 mL beaker)

-

pH meter

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Crystallization dish

-

Drying oven or desiccator

Synthesis of Crude Magnesium Chromate Pentahydrate

-

Preparation of Chromic Acid Solution: In a well-ventilated fume hood, cautiously add 20.0 g of chromium trioxide (CrO₃) to 100 mL of deionized water in a 500 mL beaker with stirring. The dissolution is exothermic.

-

Reaction with Magnesium Oxide: Slowly add 8.1 g of magnesium oxide (MgO) to the chromic acid solution in small portions while stirring continuously. The reaction is exothermic, and the temperature of the solution will increase.

-

pH Adjustment: After the addition of magnesium oxide is complete, continue stirring the solution for at least 2 hours. Monitor the pH of the solution using a calibrated pH meter. The pH should be adjusted to a range of 6-7 to ensure the complete formation of the chromate and prevent the formation of dichromate.[2] If the pH is below 6, add 1 M sodium hydroxide solution dropwise until the target pH is reached.

-

Filtration: After the reaction is complete and the pH is stable, filter the hot solution by gravity or vacuum filtration to remove any unreacted magnesium oxide or other insoluble impurities.

Purification by Recrystallization

-

Concentration of the Filtrate: Gently heat the filtrate on a hot plate to concentrate the solution and induce crystallization.

-

Cooling and Crystallization: Once crystals begin to form, remove the solution from the heat and allow it to cool slowly to room temperature. To maximize the yield of crystals, the solution can then be placed in an ice bath.

-

Isolation and Washing of Crystals: Collect the yellow crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound crystals in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 40-50 °C) to avoid dehydration.

Characterization and Purity Assessment

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

-

Appearance: The final product should be a yellow crystalline solid.

-

Melting Point: The melting point can be determined using a standard melting point apparatus.

-

Elemental Analysis: The magnesium and chromium content can be determined by Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

-

Titrimetric Analysis: The purity can be assessed by titrating the magnesium content with EDTA and the chromate content via redox titration.

-

X-ray Diffraction (XRD): XRD can be used to confirm the crystalline phase of the pentahydrate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of high-purity this compound.

| Parameter | Value |

| Reactants | |

| Mass of Magnesium Oxide (MgO) | 8.1 g |

| Mass of Chromium Trioxide (CrO₃) | 20.0 g |

| Reaction Conditions | |

| Reaction Temperature | Ambient (exothermic), then controlled |

| Reaction Time | > 2 hours |

| pH of Reaction Mixture | 6 - 7 |

| Product | |

| Theoretical Yield | (To be calculated based on limiting reagent) |

| Actual Yield | (To be measured) |

| Appearance | Yellow crystalline solid |

| Purity (by titration/ICP-OES) | > 99% |

Experimental Workflow and Diagrams

The following diagrams illustrate the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of high-purity this compound.

Caption: Logical relationship for the purity analysis of the synthesized product.

References

Application Notes and Protocols for Sol-Gel Synthesis of Nano-Sized Magnesium Chromate Particles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nano-sized magnesium chromate (B82759) (MgCr₂O₄) particles via the sol-gel method. It also explores their current and potential applications, with a focus on areas relevant to materials science and drug development.

Application Notes

Nano-sized magnesium chromate, a spinel-structured ceramic, has garnered interest due to its unique thermal, catalytic, and photocatalytic properties. The sol-gel synthesis route offers a versatile and cost-effective method for producing these nanoparticles with controlled size and morphology.

Key Applications:

-

Catalysis and Catalyst Support: Due to their high surface area and thermal stability, magnesium chromate nanoparticles are effective catalysts and catalyst supports in various chemical reactions.[1][2][3][4] Their spinel structure can enhance catalytic activity and selectivity.

-

Photocatalysis: Magnesium chromate nanoparticles exhibit photocatalytic activity, enabling the degradation of organic pollutants under UV or visible light irradiation.[5][6][7][8][9] This makes them promising materials for environmental remediation.

-

High-Temperature Ceramics and Refractories: The high melting point and thermal stability of magnesium chromate make it a suitable material for applications in high-temperature ceramics and as a component in refractory materials.[5]

-

Potential Biomedical Applications (Prospective): While direct applications of magnesium chromate nanoparticles in drug delivery are not yet established, the broader class of spinel nanoparticles, particularly spinel ferrites, has shown significant promise in biomedical fields.[10][11][12][13][14] These applications include magnetic hyperthermia, contrast agents in Magnetic Resonance Imaging (MRI), and as carriers for targeted drug delivery. Given their structural similarity, it is conceivable that nano-sized magnesium chromate could be explored for similar purposes, potentially as a pH-responsive carrier for hydrophobic drugs. However, comprehensive toxicological studies are essential before any biomedical application can be considered, especially given the known toxicity of chromium compounds.[15] The biocompatibility of magnesium oxide nanoparticles has been noted in several studies, which may offer a positive indication for magnesium-containing spinels, but this requires empirical validation.[16][17][18][19]

Experimental Protocols

Protocol 1: Citrate Sol-Gel Synthesis of Magnesium Chromate Nanoparticles

This protocol describes a common and reliable method for synthesizing magnesium chromate nanoparticles using citric acid as a chelating agent.

Materials:

-

Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Citric acid monohydrate (C₆H₈O₇·H₂O)

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers and magnetic stirrer with hotplate

-

pH meter

-

Drying oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of magnesium nitrate and chromium nitrate in deionized water in a beaker with a molar ratio of Mg:Cr of 1:2.

-

In a separate beaker, prepare an aqueous solution of citric acid. The molar ratio of citric acid to total metal ions should be 1:1.

-

-

Sol Formation:

-

Add the citric acid solution to the metal nitrate solution under constant stirring.

-

Gently heat the mixture to 60-80°C to facilitate the formation of a homogenous sol.

-

-

Gelation:

-

Adjust the pH of the sol to around 7-8 by adding ammonia solution dropwise. This will promote the formation of a viscous gel.

-

Continue stirring and heating until a transparent, viscous gel is formed.

-

-

Drying:

-

Transfer the gel to a drying oven and dry at 100-120°C for 12-24 hours to remove water and other volatile components, resulting in a xerogel.

-

-

Calcination:

-

Grind the dried xerogel into a fine powder.

-

Calcine the powder in a muffle furnace at a temperature range of 600-800°C for 2-4 hours. The calcination temperature significantly influences the particle size and crystallinity.[5]

-

Protocol 2: Ethylene (B1197577) Glycol-Assisted Sol-Gel Synthesis

This method utilizes ethylene glycol as a solvent and complexing agent, which can aid in achieving smaller and more uniform nanoparticles.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ethylene glycol (C₂H₆O₂)

-

Deionized water

Equipment:

-

Beakers and magnetic stirrer with hotplate

-

Drying oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of magnesium nitrate and chromium nitrate (1:2 molar ratio) in a minimal amount of deionized water.

-

-

Sol Formation:

-

Add ethylene glycol to the precursor solution. A typical molar ratio of ethylene glycol to total metal ions is 2:1.

-

Stir the solution at 40-50°C for 20-30 minutes to obtain a uniform solution.[20]

-

-

Gelation:

-

Increase the temperature to 60-70°C and continue stirring. The solution will gradually become more viscous as a gel forms.[20]

-

-

Drying:

-

Dry the resulting gel in an oven at approximately 105°C for 2 hours.[20]

-

-

Calcination:

-

Grind the dried gel and calcine it in a muffle furnace at 700°C for 3 hours to obtain the final magnesium chromate nanoparticles.[20]

-

Protocol 3: Characterization of Magnesium Chromate Nanoparticles

1. X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and average crystallite size of the synthesized nanoparticles.

-

Procedure:

-

Prepare a powder sample of the calcined magnesium chromate.

-

Mount the sample on the XRD sample holder.

-

Perform the XRD scan over a 2θ range of 20-80° with a step size of 0.02°.

-

Analyze the resulting diffraction pattern to identify the characteristic peaks of the MgCr₂O₄ spinel structure.

-

Calculate the average crystallite size using the Scherrer equation.

-

2. Scanning Electron Microscopy (SEM):

-

Purpose: To observe the surface morphology and particle size distribution of the nanoparticles.

-

Procedure:

-

Disperse a small amount of the nanoparticle powder in ethanol.

-

Drop-cast the dispersion onto a clean silicon wafer or carbon tape and allow it to dry.

-

Sputter-coat the sample with a thin layer of gold or carbon to enhance conductivity.

-

Image the sample using an SEM at various magnifications.

-

3. Transmission Electron Microscopy (TEM):

-